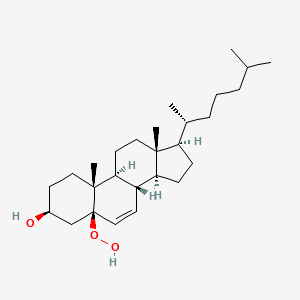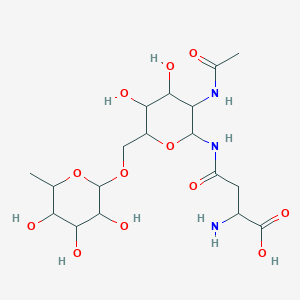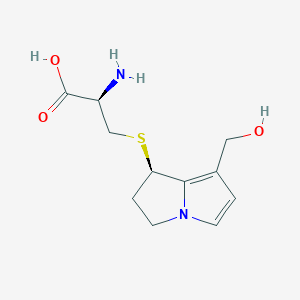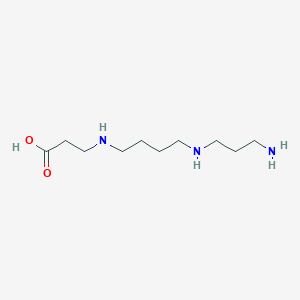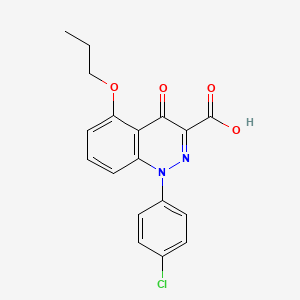
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-1271 is a member of cinnolines.
Scientific Research Applications
Pollen Suppressant in Wheat
One application of a compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid is as a pollen suppressant in wheat. Specifically, SC-2053, which is closely related, has been studied for its metabolism in wheat plants and wheat callus cultures. It was found that the compound and its metabolites accumulate significantly in the plant, indicating its potential utility in hybrid wheat production (Cross et al., 1995).
Structural Analysis and Crystal Formation
The structure of cinoxacin, another compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid, has been examined in detail. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields including materials science and pharmaceuticals (Rosales et al., 1985).
Synthesis and Modification
Research has been conducted on the synthesis of various derivatives of cinnoline-based compounds. These studies often explore the synthesis of new structures, which can lead to the discovery of compounds with novel properties or potential applications in drug development and other areas (Zinchenko et al., 2009).
Antioxidant Activity
Investigations into the antioxidant activity of tricyclic compounds containing a tetrahydroquinoline moiety have been carried out. These studies explore the potential for such compounds to serve as antioxidants, which could have implications in medical research, particularly in the development of treatments for diseases caused by oxidative stress (Rudenko et al., 2014).
Metal Complex Formation
The formation of metal complexes with cinoxacin has been studied. These complexes can have various applications, including potential use in catalysis, material science, and as models for biological systems (Ruiz et al., 1999).
properties
CAS RN |
130561-18-1 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid |
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-10-25-14-5-3-4-13-15(14)17(22)16(18(23)24)20-21(13)12-8-6-11(19)7-9-12/h3-9H,2,10H2,1H3,(H,23,24) |
InChI Key |
VFYQJNIDOUTUCX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



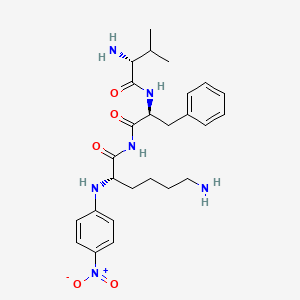

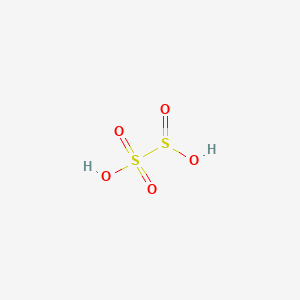
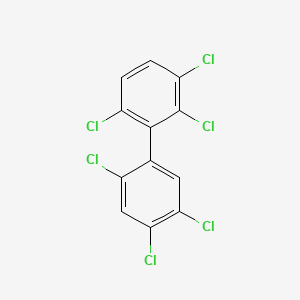
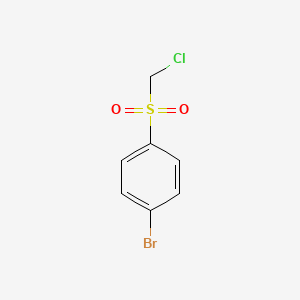
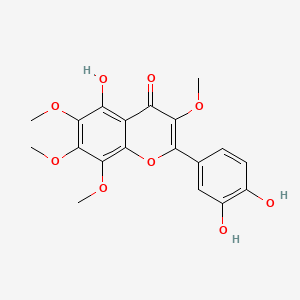
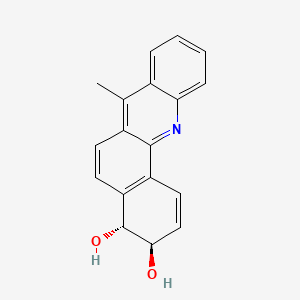
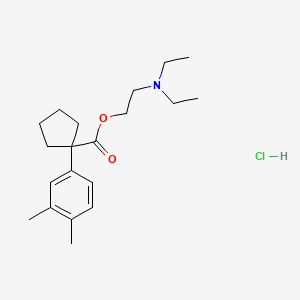
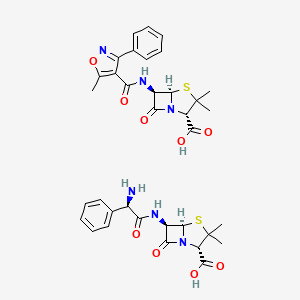
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
